molecular formula C18H22BrClN4O3S B486079 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine CAS No. 890596-29-9

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B486079
CAS No.: 890596-29-9
M. Wt: 489.8g/mol
InChI Key: LXVUFJDTMWGHDU-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic heterocyclic compound featuring a pyrazole core substituted with bromo and methyl groups, linked via a propanoyl chain to a piperazine ring bearing a 4-chlorophenylsulfonyl moiety.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrClN4O3S/c1-13-18(19)14(2)24(21-13)8-7-17(25)22-9-11-23(12-10-22)28(26,27)16-5-3-15(20)4-6-16/h3-6H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVUFJDTMWGHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine

Piperazine reacts with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base to neutralize HCl byproducts.

Procedure :

  • Dissolve piperazine (1 equiv) in anhydrous DCM.

  • Add TEA (2.2 equiv) dropwise at 0°C.

  • Introduce 4-chlorobenzenesulfonyl chloride (1.05 equiv) slowly.

  • Stir at room temperature for 12 hours.

  • Wash with water, dry over Na₂SO₄, and concentrate.

Yield : 78–85%.
Characterization :

  • ¹H NMR (DMSO-d₆): δ 3.15 (s, 8H, piperazine-H), 7.55–7.72 (m, 4H, Ar-H).

  • IR : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

Bromination of 3,5-Dimethyl-1H-pyrazole

Direct bromination at the 4-position of 3,5-dimethylpyrazole is achieved using N-bromosuccinimide (NBS) in the presence of a catalytic acid (e.g., p-toluenesulfonic acid).

Procedure :

  • Suspend 3,5-dimethylpyrazole (1 equiv) in acetonitrile.

  • Add p-TsOH (0.1 equiv) and NBS (1.1 equiv).

  • Reflux for 6 hours.

  • Cool, filter, and recrystallize from ethanol.

Yield : 70–75%.
Characterization :

  • ¹H NMR (CDCl₃): δ 2.25 (s, 6H, CH₃), 6.02 (s, 1H, pyrazole-H).

Assembly of the Propanoyl Linker

Synthesis of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid

The pyrazole is acylated with 3-chloropropanoyl chloride followed by bromide substitution.

Procedure :

  • React 4-bromo-3,5-dimethylpyrazole (1 equiv) with 3-chloropropanoyl chloride (1.2 equiv) in DMF using NaH as a base.

  • Stir at 60°C for 4 hours.

  • Quench with ice-water and extract with ethyl acetate.

Yield : 65–70%.
Characterization :

  • MS : m/z 305 [M+H]⁺.

Final Coupling Reaction

Amide Bond Formation

The propanoyl-pyrazole intermediate is coupled with 4-[(4-chlorophenyl)sulfonyl]piperazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) .

Procedure :

  • Dissolve 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1 equiv) and 4-[(4-chlorophenyl)sulfonyl]piperazine (1 equiv) in DMF.

  • Add EDCl (1.5 equiv), HOBt (1.5 equiv), and TEA (2 equiv).

  • Stir at room temperature for 24 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 60–68%.
Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.30 (s, 6H, CH₃), 3.40–3.70 (m, 8H, piperazine-H), 4.15 (t, 2H, CH₂CO), 7.50–7.85 (m, 4H, Ar-H).

  • IR : 1650 cm⁻¹ (amide C=O).

Alternative Synthetic Routes

One-Pot Sequential Sulfonylation and Acylation

A patent-derived method involves simultaneous sulfonylation and acylation of piperazine in a single pot:

  • React piperazine with 4-chlorobenzenesulfonyl chloride and 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid chloride.

  • Use DCM as solvent and TEA as base.

Yield : 55–60%.

Optimization and Challenges

Selectivity in Sulfonylation

Piperazine’s two amine groups necessitate controlled reaction stoichiometry to avoid disulfonylation. Using a slight excess of piperazine (1.1 equiv) ensures monosubstitution.

Purification Challenges

The final compound’s polarity complicates isolation. Reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for high-purity yields (>95%) .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, potentially altering its biological activity.

    Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents in place of the bromine or chlorine atoms.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of pyrazole and piperazine derivatives on biological systems.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Variations in Pyrazole and Piperazine Moieties

A. Pyrazole Modifications

  • Target Compound: Contains a 4-bromo-3,5-dimethylpyrazole group attached via a propanoyl chain.
  • Analog from : Features a 4-bromo-3,5-dimethylpyrazole linked via a butanoyl chain (one methylene unit longer) and a phenylsulfonyl group on piperazine. Impact: The longer acyl chain in the analog may increase lipophilicity (XLogP3 = 2.1 vs. target compound’s predicted higher value) but reduce solubility.

B. Piperazine Substituents

  • Target Compound : 4-Chlorophenylsulfonyl group.
  • MK69 () : Piperazine substituted with a 4-(trifluoromethyl)phenyl group.
    • Impact : The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing metabolic stability compared to the chloro group. However, the larger size of CF3 may sterically hinder interactions in certain binding pockets .

Key Physicochemical Properties

Table 1 summarizes molecular weights, logP values, and bioactivity trends:

Compound Name Molecular Weight XLogP3 Polar Surface Area (Ų) Notable Bioactivity
Target Compound ~475* ~3.0* ~84* Antiproliferative (hypothesized)
1-[3-(4-Bromo-...)butanoyl analog 469.4 2.1 83.9 Research use (no specific data)
MK69 (4-(1H-pyrazol-4-yl) derivative) 413.4 2.8 85.2 Evaluated for kinase inhibition
1-(3,4-Dichloro-benzyl) analog 452.3 3.5 78.5 Antibacterial (MIC: 1.56 µg/mL)

*Estimated based on structural similarity to .

Antiproliferative and Antimicrobial Activities

  • Pyrazole Derivatives : Compounds with 4-bromo substituents (e.g., ) show antiproliferative activity, attributed to halogen bonding with biological targets. The target compound’s bromo and chloro groups may synergistically enhance such interactions .
  • Sulfonamide Analogs : and highlight the role of sulfonyl groups in antibacterial activity. The 4-chlorophenylsulfonyl group in the target may improve membrane penetration compared to unsubstituted sulfonamides .

Computational Predictions

  • Docking Studies (AutoDock Vina) : The chloro group’s electron-withdrawing nature may strengthen hydrogen bonds in hydrophobic pockets, as seen in similar sulfonamide-containing compounds .
  • Electrostatic Potential (Multiwfn): The bromo-methylpyrazole moiety likely creates regions of high electron density, facilitating interactions with catalytic residues in enzymes .

Biological Activity

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, focusing on antibacterial effects, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine core substituted with a bromo-pyrazole and a chlorophenyl sulfonyl group. Its molecular formula is C16H20BrN5OSC_{16}H_{20}BrN_5OS with a molecular weight of 410.3 g/mol.

PropertyValue
Molecular FormulaC16H20BrN5OSC_{16}H_{20}BrN_5OS
Molecular Weight410.3 g/mol
IUPAC NameThis compound

Antibacterial Activity

Recent studies have demonstrated that derivatives of the piperazine class exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity.

In one study, the synthesized compounds displayed IC50 values indicating their potency against these strains:

CompoundBacterial StrainIC50 (µM)
1-[3-(4-bromo...piperazineSalmonella typhi2.14
1-[3-(4-bromo...piperazineBacillus subtilis0.63

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in treating conditions such as Alzheimer's disease and urinary tract infections.

The following table summarizes the enzyme inhibition data:

EnzymeCompoundIC50 (µM)
Acetylcholinesterase1-[3-(4-bromo...piperazine2.17
Urease1-[3-(4-bromo...piperazine1.13

The compound exhibited strong inhibitory activity, with IC50 values significantly lower than those of standard inhibitors.

Other Pharmacological Activities

Beyond antibacterial and enzyme inhibitory actions, the compound's structure suggests potential roles in cancer chemotherapy and hypoglycemic activity. The presence of the sulfonamide moiety is often associated with diverse therapeutic effects, including diuretic action and modulation of glucose metabolism.

Case Studies

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, several piperazine derivatives were synthesized and evaluated for their biological activities. The study highlighted the importance of structural modifications in enhancing the pharmacological profiles of these compounds .

Another research effort focused on the synthesis of similar pyrazole derivatives, confirming their effectiveness as acetylcholinesterase inhibitors and suggesting their potential application in treating neurodegenerative diseases .

Q & A

Basic: What are the common synthetic routes for synthesizing 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine, and what key reaction conditions must be optimized?

Methodological Answer:
The synthesis typically involves coupling pyrazole and piperazine derivatives via acylation and sulfonylation steps. Key steps include:

  • Pyrazole Propanoyl Formation : Reacting 4-bromo-3,5-dimethylpyrazole with a propanoyl chloride derivative under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
  • Sulfonylation of Piperazine : Introducing the 4-chlorophenylsulfonyl group to the piperazine ring using sulfonyl chloride in a cooled, basic medium (-20°C to -15°C) to minimize side reactions .
  • Coupling Steps : Amide bond formation between the pyrazole-propanoyl moiety and sulfonylated piperazine, often using coupling agents like DCC/DMAP.
    Critical Optimization Parameters :
  • Temperature control during sulfonylation to prevent decomposition.
  • Solvent selection (e.g., dichloromethane for acylation, ethanol/water for recrystallization) .
  • Purification via column chromatography (ethyl acetate/hexane gradients) to isolate intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what specific spectral features should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Focus on the pyrazole methyl groups (δ ~2.1–2.5 ppm) and sulfonyl-linked piperazine protons (δ ~3.2–3.8 ppm). The 4-chlorophenyl group shows aromatic protons at δ ~7.4–7.6 ppm .
  • IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Prioritize molecular ion peaks (e.g., [M+H]+) and fragment ions corresponding to the bromopyrazole and sulfonylpiperazine moieties .
  • TLC : Use silica gel GF254 with ethyl acetate/hexane (1:4) to monitor reaction progress; visualize under UV254 .

Advanced: How can computational chemistry tools be integrated into the design and optimization of synthesis pathways for such complex heterocyclic compounds?

Methodological Answer:

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for acylation/sulfonylation steps .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal solvents, catalysts, and temperatures for coupling reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability to refine purification strategies (e.g., recrystallization solvent selection) .
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to iteratively improve synthetic routes .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies involving sulfonyl-piperazine derivatives?

Methodological Answer:

  • Assay Standardization : Control variables such as cell line viability (e.g., HEK293 vs. HeLa), incubation time, and compound solubility (use DMSO concentrations ≤0.1%) .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .
  • Dose-Response Curves : Compare EC50/IC50 values across multiple replicates to identify outliers .
  • Structural-Activity Validation : Synthesize analogs (e.g., varying bromine/chlorine substituents) to isolate the impact of specific functional groups .

Basic: What are the critical considerations for ensuring purity and yield during the purification steps of this compound’s synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel 60 (0.063–200 mm) with gradient elution (ethyl acetate/hexane 1:4 to 1:1) to separate sulfonylated intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) by testing solubility at elevated temperatures .
  • HPLC Purity Checks : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to confirm >95% purity .
  • Avoid Hydrolysis : Store intermediates under inert atmosphere (N2/Ar) to prevent degradation of the sulfonyl group .

Advanced: How do structural modifications to the pyrazole and sulfonyl groups influence the compound’s pharmacokinetic properties and target selectivity?

Methodological Answer:

  • Pyrazole Modifications :
    • Bromine vs. Chlorine: Bulkier bromine enhances lipophilicity (logP ↑) but may reduce solubility; chlorine improves metabolic stability .
    • Methyl Groups: 3,5-Dimethyl substitution on pyrazole increases steric hindrance, potentially improving target specificity (e.g., kinase inhibition) .
  • Sulfonyl Group Variations :
    • 4-Chlorophenyl vs. 4-Fluorophenyl: Chlorine enhances electron-withdrawing effects, strengthening sulfonyl group interactions with basic residues in enzymes .
    • Piperazine Substitution: Adding methylsulfanyl groups (e.g., 4-(methylsulfanyl)benzyl) alters π-π stacking with aromatic protein pockets .
  • In Silico Docking : Use AutoDock Vina to predict binding affinity changes with modified substituents and prioritize synthesis .

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